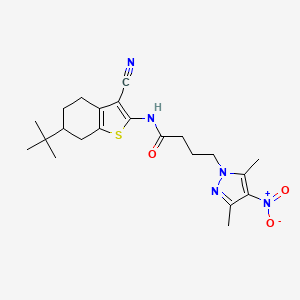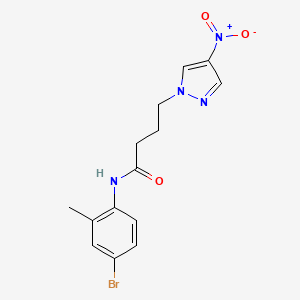![molecular formula C22H33N5O4S B4227149 4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4227149.png)
4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide
Vue d'ensemble
Description
4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ADNPS, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ADNPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ADNPS has been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. This inhibition leads to an increase in the levels of these cyclic nucleotides, which can have various effects on the body.
ADNPS has also been found to have an effect on certain receptors in the body, including the adenosine A1 and A2A receptors. This effect is believed to be responsible for the compound's effects on neurotransmitter release and smooth muscle contraction.
Biochemical and Physiological Effects:
ADNPS has been found to have a wide range of biochemical and physiological effects. Some of the key effects of ADNPS include:
1. Inhibition of phosphodiesterase enzymes: ADNPS has been found to inhibit the activity of phosphodiesterase enzymes, leading to an increase in the levels of cyclic nucleotides such as cAMP and cGMP.
2. Modulation of neurotransmitter release: ADNPS has been found to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, which can have various effects on the body.
3. Smooth muscle contraction: ADNPS has been found to have an effect on the contraction of smooth muscle cells, which can have various effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
ADNPS has several advantages and limitations for lab experiments. Some of the key advantages of ADNPS include:
1. Wide range of biochemical and physiological effects: ADNPS has been found to have a wide range of effects on the body, making it a valuable tool for studying various biological processes.
2. Selective inhibition of phosphodiesterase enzymes: ADNPS selectively inhibits certain phosphodiesterase enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes.
3. Modulation of neurotransmitter release: ADNPS has been found to modulate the release of neurotransmitters, making it a valuable tool for studying the mechanisms of neurotransmitter release and their role in various neurological disorders.
Some of the key limitations of ADNPS include:
1. Limited understanding of mechanism of action: The mechanism of action of ADNPS is not fully understood, which can make it difficult to interpret experimental results.
2. Limited availability: ADNPS is not widely available, which can make it difficult to obtain for lab experiments.
3. Potential off-target effects: ADNPS has been found to have an effect on certain receptors in the body, which can lead to potential off-target effects.
Orientations Futures
There are several potential future directions for research on ADNPS. Some of these include:
1. Further exploration of the mechanism of action: More research is needed to fully understand the mechanism of action of ADNPS and its effects on various biological processes.
2. Development of new ADNPS derivatives: Researchers could explore the development of new ADNPS derivatives with different biochemical and physiological effects.
3. Clinical trials: ADNPS could be further studied in clinical trials to explore its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
ADNPS has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key areas where ADNPS has been used in scientific research include:
1. Neuropharmacology: ADNPS has been found to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, making it a valuable tool for studying the mechanisms of neurotransmitter release and their role in various neurological disorders.
2. Cardiovascular research: ADNPS has been found to have an effect on the contraction of smooth muscle cells, making it a valuable tool for studying the mechanisms of cardiovascular disease.
3. Cancer research: ADNPS has been found to have an effect on the growth and proliferation of cancer cells, making it a valuable tool for studying the mechanisms of cancer development and potential treatments.
Propriétés
IUPAC Name |
4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O4S/c1-24(2)32(30,31)26-7-5-25(6-8-26)19-3-4-21(27(28)29)20(14-19)23-22-17-10-15-9-16(12-17)13-18(22)11-15/h3-4,14-18,22-23H,5-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDEPKOLXTUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-chlorobenzyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4227067.png)

![tert-butyl 2-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxylate](/img/structure/B4227086.png)
![{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4227107.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(3-ethylphenyl)propanamide](/img/structure/B4227113.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4227118.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4227128.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4227131.png)

![N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea](/img/structure/B4227156.png)

![N-(3-{2,5-dioxo-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4227165.png)